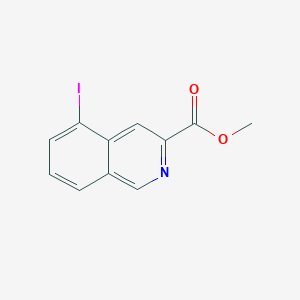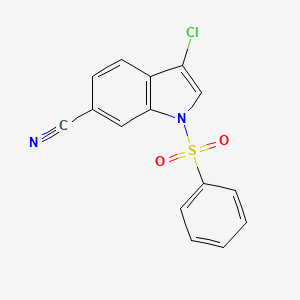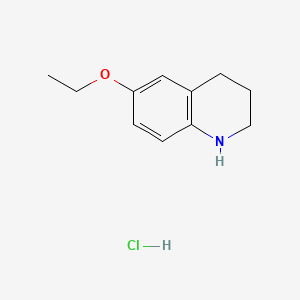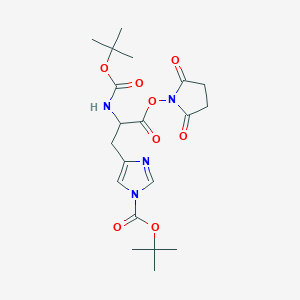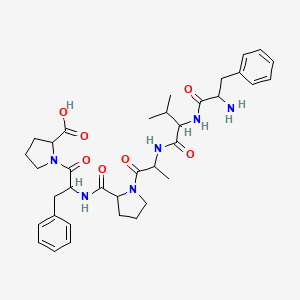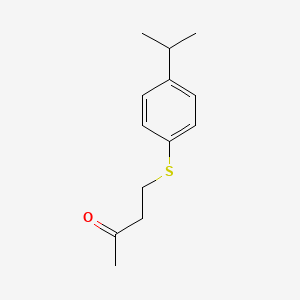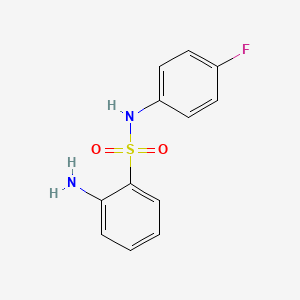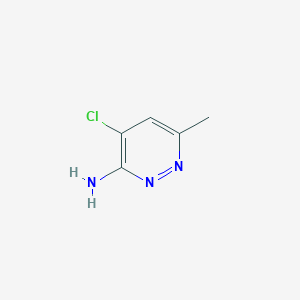
4-Chloro-6-methylpyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-methylpyridazin-3-amine is an organic compound belonging to the class of pyridazines. Pyridazines are six-membered heterocyclic rings containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a chlorine atom at the 4th position, a methyl group at the 6th position, and an amine group at the 3rd position on the pyridazine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Chloro-6-methylpyridazin-3-amine involves the reaction of 3,6-dichloro-4-methylpyridazine with liquid ammonia in ethanol at 120°C for 12 hours in a sealed tube. The reaction mixture is then cooled, and the residue is purified by flash chromatography .
Industrial Production Methods: In an industrial setting, 3,6-dichloro-4-methylpyridazine is reacted with concentrated ammonium hydroxide solution in a sealed autoclave at 120°C for 18 hours. The mixture is then cooled, diluted with water, and the solid product is collected by filtration and purified by column chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-methylpyridazin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other groups using appropriate reagents.
Condensation Reactions: It can react with carbonyl compounds to form imines.
Alkylation Reactions: It can be alkylated to form substituted amines.
Common Reagents and Conditions:
Substitution: Reagents like dimethylzinc and tetrakis(triphenylphosphine)palladium(0) in N,N-dimethylformamide solvent.
Condensation: Carbonyl compounds such as aldehydes and ketones.
Alkylation: Alkylating agents.
Major Products:
- Substituted pyridazines
- Imines
- Alkylated amines
Scientific Research Applications
4-Chloro-6-methylpyridazin-3-amine is a versatile compound with applications in various fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Research into its potential as a pharmaceutical intermediate.
Industry: Used in the synthesis of agrochemicals and functional materials.
Mechanism of Action
The mechanism of action of 4-Chloro-6-methylpyridazin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The chlorine and amine groups play a crucial role in binding to these targets, affecting their activity and leading to various biological effects .
Comparison with Similar Compounds
- 6-Chloro-4-methylpyridazin-3-amine hydrochloride
- 3,6-Dichloro-4-methylpyridazine
- 3-Amino-6-chloropyridazine
Uniqueness: 4-Chloro-6-methylpyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyridazine derivatives .
Properties
Molecular Formula |
C5H6ClN3 |
|---|---|
Molecular Weight |
143.57 g/mol |
IUPAC Name |
4-chloro-6-methylpyridazin-3-amine |
InChI |
InChI=1S/C5H6ClN3/c1-3-2-4(6)5(7)9-8-3/h2H,1H3,(H2,7,9) |
InChI Key |
NFMOMDCBZKCDKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=N1)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




